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3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde

Catalog No.
S819432
CAS No.
1379375-34-4
M.F
C10H12FNO
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde

CAS Number

1379375-34-4

Product Name

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde

IUPAC Name

3-[(dimethylamino)methyl]-5-fluorobenzaldehyde

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C10H12FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,7H,6H2,1-2H3

InChI Key

FJEBZROCCLWOGU-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=CC(=C1)F)C=O

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)F)C=O

Molecular Structure Analysis

The key features of the molecule include:

  • A fluorinated benzene ring: The presence of a fluorine atom at position 5 of the benzene ring can affect its reactivity compared to unsubstituted benzene.
  • A formyl group (CHO): This aldehyde functional group allows the molecule to participate in various condensation reactions.
  • A dimethylamino methyl group (N(CH3)2-CH2-): This group introduces a nitrogen atom with two methyl substituents attached to a methylene bridge. The dimethylamino group is often associated with basicity and nucleophilicity.

Chemical Reactions Analysis

  • Aldol condensation: The aldehyde group can react with a ketone or another aldehyde in the presence of a base to form a β-hydroxycarbonyl compound [].
  • Imine formation: The dimethylamine group can react with primary amines to form imines [].

  • Aldol Condensation: The aldehyde group can react with another aldehyde or ketone in the presence of a base to form β-hydroxycarbonyl compounds.
  • Imine Formation: The dimethylamine group can react with primary amines to form imines, which are essential in various organic syntheses.
  • Multicomponent Reactions: It can be involved in complex organic syntheses, facilitating the creation of novel compounds through multicomponent reactions.

Research indicates that compounds similar to 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde exhibit significant biological activities. For instance, studies have shown potential applications in enzymatic bioconversion processes, where similar aromatic aldehydes are transformed using enzymes like laccase. This suggests possible roles in pharmaceutical intermediates and fine chemical synthesis .

Several methods are available for synthesizing 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde:

  • Direct Fluorination: A method involving the introduction of fluorine into the benzene ring, followed by formylation.
  • Mannich Reaction: This involves the reaction of formaldehyde with dimethylamine and a suitable aromatic compound to yield the desired product.
  • Reduction Reactions: Starting from related nitro or halogenated compounds, reduction can yield this aldehyde through various reducing agents .

3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde finds utility in several fields:

  • Pharmaceutical Research: It serves as an intermediate in synthesizing various pharmaceuticals.
  • Material Science: Used in developing new materials with specific properties due to its unique molecular structure.
  • Biochemical Studies: Its ability to participate in enzymatic reactions makes it valuable for bioconversion studies .

Interaction studies highlight the compound's role in biochemical systems. For instance, high-content imaging techniques have been employed to profile its effects on cell morphology when labeled with organelle-targeting fluoroprobes. Such studies provide insights into its potential cytotoxicity and therapeutic applications .

Several compounds share structural similarities with 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-DimethylaminobenzaldehydeC₉H₁₁N OLacks fluorine; commonly used in dye synthesis.
2-FluorobenzaldehydeC₇H₅F OContains only one fluorine; less nucleophilic.
3-AminobenzaldehydeC₇H₇N OAmino group instead of dimethylamino; different reactivity profile.
3-MethoxybenzaldehydeC₈H₈O₂Methoxy instead of dimethylamino; alters solubility and reactivity.

The presence of both a dimethylamino group and a fluorine atom at specific positions gives 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde unique properties that enhance its reactivity compared to these similar compounds .

XLogP3

1.3

Dates

Last modified: 08-16-2023

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